N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide is an organic compound that features a bifuran moiety linked to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings using a palladium-catalyzed cross-coupling reaction.
Attachment of the methyl group: The bifuran structure is then functionalized with a methyl group using a Friedel-Crafts alkylation reaction.
Synthesis of the phenoxyacetamide: The phenoxyacetamide structure is synthesized separately by reacting 2-methylphenol with chloroacetic acid in the presence of a base.
Coupling of the two structures: Finally, the bifuran and phenoxyacetamide structures are coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The bifuran moiety may interact with aromatic residues in proteins, while the phenoxyacetamide structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine substituent on the phenoxy ring.
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-fluorophenoxy)acetamide: Similar structure but with a fluorine substituent on the phenoxy ring.
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine substituent on the phenoxy ring.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The bifuran moiety also provides a distinct structural feature that can enhance its interactions with molecular targets.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-5-2-3-6-15(13)22-12-18(20)19-11-14-8-9-17(23-14)16-7-4-10-21-16/h2-10H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATWMYAAUKVFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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